![molecular formula C9H17N3 B3023313 N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride CAS No. 921074-60-4](/img/structure/B3023313.png)
N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride
Overview
Description
“N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride” is a white to off-white powder . It is odorless or has a faint odor .
Molecular Structure Analysis
The molecular weight of “N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride” is 167.25 . The IUPAC name is N-ethyl-N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]amine . The InChI code is 1S/C9H17N3/c1-5-10-6-9-11-7(2)8(3)12(9)4/h10H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is sparingly soluble in water and very soluble in methanol . It should be stored at a temperature between 28°C .Scientific Research Applications
Synthesis of Imidazoles
Imidazoles are essential heterocyclic compounds with diverse applications. The synthesis of substituted imidazoles is an active area of research. N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride can serve as a building block for constructing imidazole derivatives. Researchers have explored its use in the regiocontrolled synthesis of functionalized imidazoles .
Convenient Route to 3-Substituted Imidazo[1,5-a]-pyrimidines
In a convenient synthetic route, tert-butyl (1H-imidazol-4(5)-yl)carbamate reacts with malondialdehyde derivatives in trifluoroacetic acid (TFA). This reaction leads to the formation of 3-substituted imidazo[1,5-a]-pyrimidines, which are valuable intermediates in pharmaceutical and agrochemical research .
Mechanism of Action
Target of Action
The primary targets of the compound “N-[(1,4,5-trimethyl-1H-imidazol-2-yl)methyl]ethanamine dihydrochloride” are currently unknown. This compound is a derivative of imidazole, a heterocyclic organic compound . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Biochemical Pathways
Given the wide range of activities associated with imidazole derivatives , it’s likely that this compound could influence multiple biochemical pathways
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it’s likely that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. For instance, the compound is stored at a temperature of 28°C , suggesting that it may be sensitive to temperature changes.
properties
IUPAC Name |
N-[(1,4,5-trimethylimidazol-2-yl)methyl]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-5-10-6-9-11-7(2)8(3)12(9)4/h10H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMQBNIZENYLJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC(=C(N1C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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